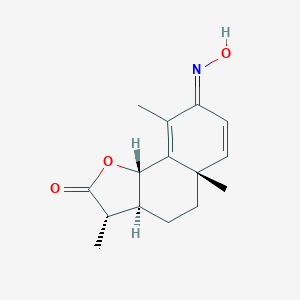
Santonine, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Santonine oxime is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of santonine oxime is not yet fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in parasitic organisms. This results in the disruption of their normal cellular processes, leading to their death.
Effets Biochimiques Et Physiologiques
Santonine oxime has been shown to have a range of biochemical and physiological effects, including the inhibition of protein and nucleic acid synthesis, as well as the disruption of mitochondrial function. It has also been shown to induce apoptosis in certain cancer cells, suggesting potential applications in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of santonine oxime is its relatively low toxicity, making it a promising candidate for drug development. However, its solubility in water is limited, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are many potential future directions for research on santonine oxime. One area of interest is in the development of new drugs for the treatment of parasitic infections, particularly those that are resistant to existing therapies. Another area of research is in the development of new cancer therapies, based on the compound's ability to induce apoptosis in cancer cells. Additionally, there is potential for the use of santonine oxime in other scientific fields, such as agriculture and environmental science.
In conclusion, santonine oxime is a promising compound with many potential applications in scientific research. Its unique properties and low toxicity make it an attractive candidate for drug development, particularly in the field of parasitic infections. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other scientific fields.
Méthodes De Synthèse
Santonine oxime can be synthesized through the reaction of santonin with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is a white crystalline solid that is relatively stable under normal conditions.
Applications De Recherche Scientifique
Santonine oxime has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs for the treatment of parasitic infections. Studies have shown that santonine oxime exhibits potent activity against a range of parasitic organisms, including malaria, leishmaniasis, and schistosomiasis.
Propriétés
Numéro CAS |
1618-82-2 |
|---|---|
Nom du produit |
Santonine, oxime |
Formule moléculaire |
C6H6Cl2N2 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
(3S,3aS,5aS,8E,9bS)-8-hydroxyimino-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H19NO3/c1-8-10-4-6-15(3)7-5-11(16-18)9(2)12(15)13(10)19-14(8)17/h5,7-8,10,13,18H,4,6H2,1-3H3/b16-11+/t8-,10-,13-,15-/m0/s1 |
Clé InChI |
DZFUMKYXWIWTMJ-ZYLULROZSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2CC[C@]3(C=C/C(=N\O)/C(=C3[C@H]2OC1=O)C)C |
SMILES |
CC1C2CCC3(C=CC(=NO)C(=C3C2OC1=O)C)C |
SMILES canonique |
CC1C2CCC3(C=CC(=NO)C(=C3C2OC1=O)C)C |
Autres numéros CAS |
1618-82-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



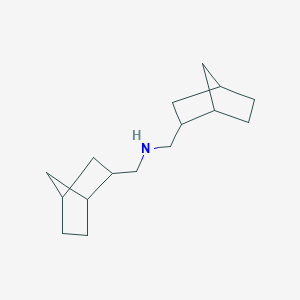
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238855.png)
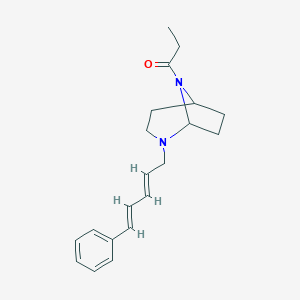
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate](/img/structure/B238881.png)
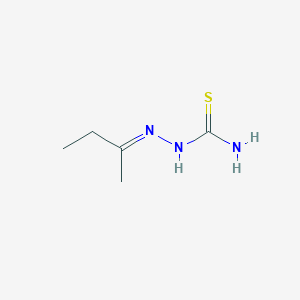
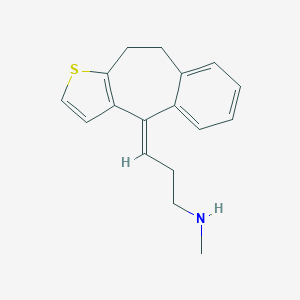
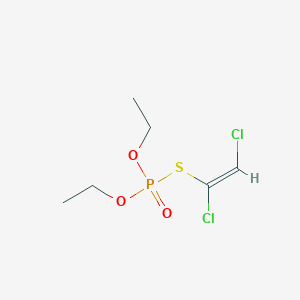
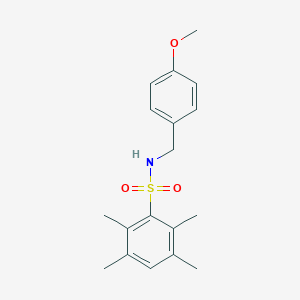


![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)

